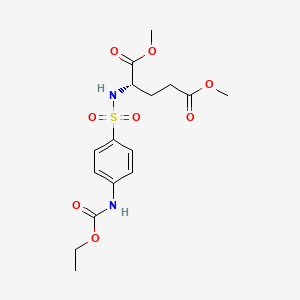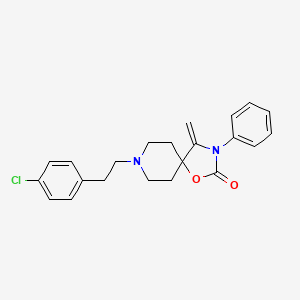
2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol is a complex organic compound with potential applications in various fields, including medicine and industrial chemistry. This compound is characterized by its unique structure, which includes an indene ring system and a phenoxyethylamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indene Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Phenoxyethylamine Moiety: This step involves the reaction of the indene derivative with 2-(4-(1,1-dimethylethyl)phenoxy)ethylamine under controlled conditions.
Final Assembly: The final product is obtained through purification and isolation techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which 2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol: shares structural similarities with other indene derivatives and phenoxyethylamines.
Other Indene Derivatives: Compounds with similar indene ring systems may exhibit comparable chemical properties and reactivity.
Phenoxyethylamines: These compounds may have similar biological activities due to the presence of the phenoxyethylamine moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
63998-35-6 |
|---|---|
Molekularformel |
C24H33NO2 |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
2-[2-(4-tert-butylphenoxy)ethylamino]-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol |
InChI |
InChI=1S/C24H33NO2/c1-17(23(26)20-9-8-18-6-5-7-19(18)16-20)25-14-15-27-22-12-10-21(11-13-22)24(2,3)4/h8-13,16-17,23,25-26H,5-7,14-15H2,1-4H3 |
InChI-Schlüssel |
ICAGKKJQJAQQFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC2=C(CCC2)C=C1)O)NCCOC3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)
